molecular formula C12H13N3O B1297992 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline CAS No. 55749-90-1

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline

Cat. No. B1297992
CAS RN: 55749-90-1
M. Wt: 215.25 g/mol
InChI Key: TWQPYTHNDVDCLI-UHFFFAOYSA-N
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Description

The compound "4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline" is a chemical entity that appears to be related to a class of compounds that have been synthesized and studied for various biological activities. While the exact compound is not directly mentioned in the provided papers, similar compounds with the 4,6-dimethylpyrimidin-2-yl moiety have been synthesized and evaluated for their potential as anti-HIV agents, antimicrobial agents, and CDK inhibitors, among other uses.

Synthesis Analysis

The synthesis of compounds related to "4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline" involves various chemical reactions. For instance, one derivative was synthesized by reacting isatin with sulphadimidine, which resulted in compounds with confirmed structures through IR, (1)H NMR data, and elemental analysis . Another synthesis approach involved SN2-Ar aminations and Williamson etherifications to create dendrimers incorporating an aniline derivative . Additionally, the synthesis of a related compound was achieved by reacting 2-(4,6-dimethoxy­pyrimidin-2-ylsulfanyl)benzoic acid with aniline .

Molecular Structure Analysis

The molecular structure of compounds with the 4,6-dimethylpyrimidin-2-yl moiety has been elucidated using various techniques. For example, the crystal structure of a related compound showed a U-shaped conformation with specific dihedral angles between the pyrimidine plane and the benzene rings . Another compound's crystal structure revealed a small dihedral angle between the pyrimidine ring and the phenyl ring, indicating a planar conformation .

Chemical Reactions Analysis

The chemical reactivity of compounds with the 4,6-dimethylpyrimidin-2-yl moiety includes their ability to undergo further chemical transformations. For instance, the synthesis of bipyrazol derivatives from a related compound involved treatment with various aryl/heteroaryl hydrazines . Another study reported the formation of silver salts from the reaction of synthesized compounds with silver nitrate .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the ability of dendrimers to self-assemble into spherical nano-aggregates was observed through TEM analysis, which is a physical property related to their molecular design . Theoretical calculations, such as DFT, HF, and MP2 methods, have been used to investigate the electronic properties of a related compound, providing insights into its chemical behavior .

Scientific Research Applications

Aniline Derivatives and Applications

Aniline derivatives have been extensively studied for their diverse applications across multiple scientific domains. The foundational role of aniline in dye manufacturing, rubber processing, and the pharmaceutical industry highlights the versatility of aniline-based compounds. Aniline serves as a precursor for numerous chemicals essential in various industries, emphasizing its significance in chemical syntheses and applications (Skeen, 1948).

Genotoxicity and Environmental Impact

Research on aniline and its metabolites has also addressed concerns regarding environmental impact and genotoxicity. Studies have aimed to understand the genotoxic potential of aniline derivatives, which is crucial for assessing environmental safety and regulatory compliance. Such investigations contribute to a comprehensive understanding of the environmental and health implications of chemical compounds, guiding safe and sustainable practices (Bomhard & Herbold, 2005).

Innovative Syntheses and Carbon Dioxide Utilization

The chemical fixation of CO2 with aniline derivatives represents an innovative approach to synthesizing functionalized azole compounds. This methodology not only demonstrates the reactivity and utility of aniline derivatives in organic synthesis but also aligns with environmental sustainability by utilizing CO2 as a raw material. Such research opens new avenues for developing valuable chemicals from abundant and non-toxic resources, showcasing the potential of aniline derivatives in green chemistry applications (Vessally et al., 2017).

Safety And Hazards

The safety data for 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline indicates that it may be harmful if swallowed and may cause eye irritation. It may also cause skin irritation and may cause respiratory irritation .

properties

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-7-9(2)15-12(14-8)16-11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQPYTHNDVDCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354228
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline

CAS RN

55749-90-1
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-dimethylpyrimidin-2-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

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Synthesis routes and methods II

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24.5 g (0.1 mole) of 2-(4-nitro-phenoxy)-4,6-dimethyl-pyrimidine were dissolved in 150 ml of dioxane and subjected to exhaustive hydrogenation with hydrogen in the presence of Raney nickel under a pressure of 50 bar at a temperature between 20° and 50° C. The catalyst was then filtered off with suction and the filtrate was evaporated under reduced pressure. 20.4 g (95% of theory) of 2-(4-amino-phenoxy)-4,6-dimethylpyrimidine were obtained in the form of a solid substance.
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